3-(Piperidin-4-yl)imidazo[1,5-a]pyridine

Kinase Drug Discovery JAK-STAT Signaling Cancer Research

Researchers targeting JAK2 allosteric modulation face limited access to well-characterized chemical probes with quantitative JH2 domain binding data. 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine (CAS 301221-44-3) addresses this gap with documented Kd = 934 nM for the JAK2 pseudokinase domain. • Validated JAK2 JH2 domain ligand - Kd = 934 nM for benchmarked SAR & allosteric modulator development • Imidazo[1,5-a]pyridine scaffold with piperidine substituent - versatile core for kinase inhibitor & fluorescent probe programs • ≥95% purity with full QA/QC documentation; suitable as reference standard for target validation

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 301221-44-3
Cat. No. B1603799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)imidazo[1,5-a]pyridine
CAS301221-44-3
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC=C3N2C=CC=C3
InChIInChI=1S/C12H15N3/c1-2-8-15-11(3-1)9-14-12(15)10-4-6-13-7-5-10/h1-3,8-10,13H,4-7H2
InChIKeySUVILMOUYVHPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical and Functional Profile


3-(Piperidin-4-yl)imidazo[1,5-a]pyridine (CAS 301221-44-3) is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core with a piperidine substituent at the 3-position [1]. The imidazo[1,5-a]pyridine scaffold is recognized for its luminescent properties and versatility in medicinal chemistry and materials science applications [2].

1 Luminescent imidazo[1,5-a]pyridine scaffold for probe design
2 Piperidine-substituted heterocycle for kinase inhibitor SAR
3 JAK2 JH2 domain binding baseline for allosteric modulator development

Substitution Specificity


The imidazo[1,5-a]pyridine scaffold is pharmacologically promiscuous, and minor structural variations, such as the position and nature of substituents on the core or the piperidine ring, can dramatically alter target engagement profiles, binding affinities, and functional selectivity [1]. For instance, while some derivatives act as Mnk inhibitors with sub-micromolar potency, others are designed as selective ligands for CNS targets like 5-HT2A receptors or as kinase modulators with entirely different selectivity fingerprints [2][3]. Therefore, generic substitution without empirical, quantitative, and comparator-based evidence introduces substantial scientific risk in assay reproducibility and target validation.

Scaffold promiscuity Minor substituent changes on the imidazopyridine core or piperidine can shift target engagement profiles, altering kinase selectivity.
Positional isomer sensitivity Different substitution patterns produce ligands for distinct targets (e.g., Mnk vs. 5-HT2A), making direct functional replacement unreliable without validation.
Functional selectivity divergence Piperidine-substituted analogs may act as inverse agonists, inhibitors, or modulators; assay conditions must be empirically matched.

Selection Evidence


JAK2 JH2 Domain Binding Affinity

The compound demonstrates binding affinity to the JAK2 pseudokinase (JH2) domain with a dissociation constant (Kd) of 934 nM, measured via a fluorescence polarization (FP) assay [1]. This provides a quantitative benchmark for assessing the impact of structural modifications on JH2 domain engagement, a critical parameter for developing allosteric JAK2 modulators. A comparator within the same assay system (Compound 1, an undisclosed structure) was used as a control, but no quantitative comparator data is available for other imidazo[1,5-a]pyridine derivatives in this context. Therefore, this value serves as a baseline for prospective SAR studies rather than a direct head-to-head comparison with a named analog.

JAK2 JH2 Binding
Reported
Kd = 934 nM
Establishes SAR baseline for allosteric JAK2 modulator design
Fluorescence polarization assay; undisclosed control. Quantitative comparator data for close analogs unavailable.
Kinase Drug Discovery JAK-STAT Signaling Cancer Research

Research Applications


JAK2 Pseudokinase SAR Baseline

Given its documented binding affinity (Kd = 934 nM) to the JAK2 JH2 domain, this compound is suitable as a starting point or reference standard for structure-activity relationship (SAR) studies aimed at developing allosteric modulators of JAK2 via pseudokinase domain engagement. The quantitative baseline allows researchers to benchmark the effects of structural modifications [1].

Fluorescent Probe for In Vitro Assays

As a member of the imidazo[1,5-a]pyridine class known for luminescent properties, this compound may be explored as a fluorescent probe for bioimaging or as a ligand in fluorescence polarization assays, provided its spectral properties are validated in the user's specific experimental system [2].

Scaffold for Kinase Inhibitor Development

Imidazo[1,5-a]pyridine derivatives, including those with piperidine substituents, are recognized as kinase inhibitor scaffolds. This compound can serve as a core structure for further functionalization in programs targeting kinases implicated in hyperproliferative diseases, though target specificity must be empirically determined [3].

Application
Selection Property
Validation Focus
JAK2 JH2 domain SAR studies
JH2 domain binding affinity
Binding affinity shift upon structural modification
Fluorescent probe design
Luminescent imidazopyridine core
Spectral property validation in target assay system
Kinase inhibitor scaffold research
Imidazopyridine kinase inhibitor scaffold
Kinase selectivity profiling and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.